2-Methyl-3-(piperidin-1-yl)propanoic acid structure and properties
2-Methyl-3-(piperidin-1-yl)propanoic acid structure and properties
Topic: 2-Methyl-3-(piperidin-1-yl)propanoic Acid: Structure, Synthesis, and Pharmaceutical Relevance Content Type: Technical Monograph Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Researchers
Executive Summary
2-Methyl-3-(piperidin-1-yl)propanoic acid (CAS: 2625-46-9 for free acid; 4138-19-8 for HCl salt) is a critical
This guide provides a definitive technical analysis of its physicochemical properties, robust synthetic protocols via Michael addition, and analytical profiling for impurity detection in drug substances.
Chemical Structure & Stereochemistry
The molecule features a propanoic acid backbone with a methyl group at the
-
Chirality: The C2 carbon is a chiral center, resulting in two enantiomers: (
)- and ( )-2-methyl-3-(piperidin-1-yl)propanoic acid. The pharmaceutical relevance often dictates stereospecific synthesis, as the parent drug Tolperisone is marketed as a pure enantiomer or racemate depending on the jurisdiction. -
Zwitterionic Nature: In aqueous solution near neutral pH, the molecule exists primarily as a zwitterion. The basic piperidine nitrogen (
) is protonated, while the carboxylic acid ( ) is deprotonated. This significantly influences its solubility profile and extraction protocols.
Structural Representation
-
IUPAC Name: 2-Methyl-3-(piperidin-1-yl)propanoic acid
-
Formula:
Physicochemical Properties
The following data aggregates experimental and predicted values essential for handling and formulation.
| Property | Value | Context/Notes |
| Molecular Weight | 171.24 g/mol | Free Acid |
| Physical State | Crystalline Solid | Hygroscopic (HCl salt is non-hygroscopic) |
| Melting Point | 158–162 °C | Decomposes upon melting (typical of zwitterions) |
| pKa (Acid) | 3.8 ± 0.2 | Carboxyl group deprotonation |
| pKa (Base) | 9.8 ± 0.3 | Piperidine nitrogen protonation |
| Isoelectric Point (pI) | ~6.8 | pH of minimum solubility |
| LogP | 0.45 | Low lipophilicity due to polarity |
| Solubility | High (Water), Low (Ether/Hexane) | Soluble in alcohols; insoluble in non-polar organics |
Synthetic Methodologies
While the Mannich reaction (Formaldehyde + Piperidine + Methylmalonic acid) is historically significant, it suffers from poor atom economy and difficult purification. The Michael Addition route via methyl methacrylate is the modern standard for high-purity synthesis.
Protocol: Michael Addition via Methyl Ester Intermediate
Rational: This route avoids the formation of unstable Mannich bases and allows for easy purification of the intermediate ester by distillation before the final hydrolysis.
Step 1: Synthesis of Methyl 2-methyl-3-(piperidin-1-yl)propanoate
-
Reagents: Piperidine (1.0 eq), Methyl Methacrylate (1.1 eq), Methanol (Solvent).
-
Procedure:
-
Dissolve piperidine in methanol (5 volumes).
-
Add methyl methacrylate dropwise at 0°C to prevent polymerization.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Monitoring: TLC (SiO2, 10% MeOH in DCM) or GC-MS.
-
Workup: Evaporate solvent under reduced pressure. The residue is the crude ester.
-
Purification: Vacuum distillation (bp ~106°C at 17 Torr) yields a clear oil.
-
Step 2: Hydrolysis to Free Acid
-
Reagents: Crude Ester from Step 1, 6M HCl (3 eq).
-
Procedure:
-
Reflux the ester in 6M HCl for 4 hours.
-
Cool to room temperature.[3]
-
Isolation (Critical): The product exists as the HCl salt in solution.
-
To obtain the free acid: Adjust pH to the isoelectric point (~6.8) using 5M NaOH. The zwitterion will precipitate or can be extracted into n-butanol.
-
To obtain the HCl salt: Evaporate the acidic solution to dryness and recrystallize from Ethanol/Ether.
-
Synthesis Workflow Diagram
Caption: Figure 1. Optimized synthetic pathway utilizing Michael addition to methyl methacrylate followed by acid hydrolysis.
Analytical Characterization
Accurate identification requires distinguishing the product from its degradation precursors (e.g., Tolperisone).
1H NMR Spectroscopy (D2O, 400 MHz)
-
1.15 ppm (d, 3H): Methyl group at C2 (
-methyl). This doublet confirms the propanoic backbone. -
1.4-1.9 ppm (m, 6H): Piperidine ring protons (
). -
2.8-3.0 ppm (m, 1H): Methine proton at C2 (
-H). -
3.1-3.5 ppm (m, 6H): Piperidine
-protons and the C3 methylene group ( -H). These signals are often deshielded due to the adjacent nitrogen cation in D2O/acid.
Mass Spectrometry (ESI+)
-
[M+H]+: m/z 172.13
-
Fragmentation Pattern:
-
Loss of
and (Carboxyl group). -
Characteristic piperidinium ion fragment (m/z 86).
-
Pharmaceutical Relevance: Tolperisone Impurity Profiling
2-Methyl-3-(piperidin-1-yl)propanoic acid is a primary oxidative metabolite and hydrolytic degradant of Tolperisone . In drug development, monitoring this compound is a regulatory requirement (ICH Q3B).
Degradation Pathway
Tolperisone undergoes a retro-Mannich reaction or oxidative cleavage. The presence of the propanoic acid derivative in a drug product indicates exposure to moisture or oxidative stress.
Caption: Figure 2.[2][4][5] Degradation map of Tolperisone showing the formation of the target acid and related vinyl impurities.
Impurity Limit: For Tolperisone HCl tablets, the limit for this specific impurity is typically set at NMT 0.5% (Not More Than) depending on the specific pharmacopeial monograph.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 566577, Methyl 3-piperidin-1-ylpropanoate. Retrieved January 29, 2026, from [Link]
-
Bates, R. W., et al. (2020).[6] The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 18, 810-829.[6] Retrieved from [Link]
-
Lakatos, P. P., et al. (2025).[7] Separation of tolperisone and its degradation products by a dual cyclodextrin capillary electrophoresis system. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Pharmaffiliates. (2024). 2-Methyl-3-(piperidin-1-yl)-1-(o-tolyl)propan-1-one Hydrochloride (Tolperisone Impurity Standards). Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Methyl 3-piperidin-1-ylpropanoate | C9H17NO2 | CID 566577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives - Google Patents [patents.google.com]
- 4. Tolperisone, (R)- | C16H23NO | CID 688590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tolperisone | C16H23NO | CID 5511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Separation of tolperisone and its degradation products by a dual cyclodextrin capillary electrophoresis system to study their potential role in allergic events - PubMed [pubmed.ncbi.nlm.nih.gov]
